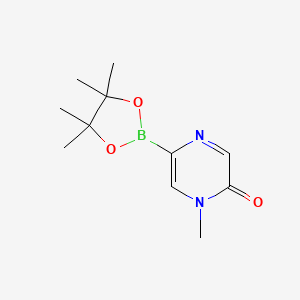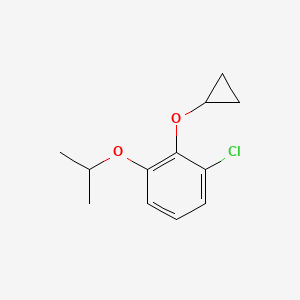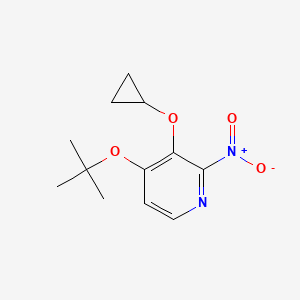
5-Tert-butoxy-4-cyclopropoxypyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butoxy-4-cyclopropoxypyridin-3-amine is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . This compound is characterized by its tert-butoxy and cyclopropoxy substituents attached to a pyridine ring, making it a unique and interesting molecule for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-4-cyclopropoxypyridin-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl alcohol and cyclopropyl alcohol as starting materials, which are reacted with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are combined and reacted under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity. The use of automated systems and advanced analytical techniques ensures consistent quality and yield in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Tert-butoxy-4-cyclopropoxypyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
5-Tert-butoxy-4-cyclopropoxypyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Tert-butoxy-4-cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopropoxypyridine: Similar in structure but lacks the tert-butoxy group.
5-Tert-butoxypyridine: Similar in structure but lacks the cyclopropoxy group.
4-Cyclopropylpyridine: Similar in structure but lacks the tert-butoxy group.
Uniqueness
5-Tert-butoxy-4-cyclopropoxypyridin-3-amine is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
4-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-10-7-14-6-9(13)11(10)15-8-4-5-8/h6-8H,4-5,13H2,1-3H3 |
Clé InChI |
JWJCTPJAHNOLIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C(=CN=C1)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


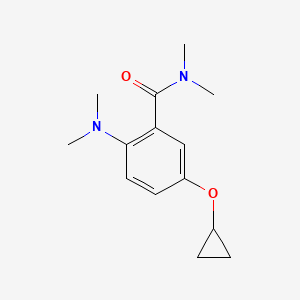
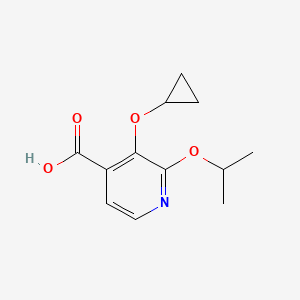
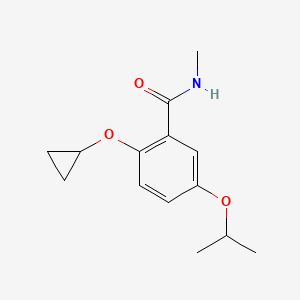
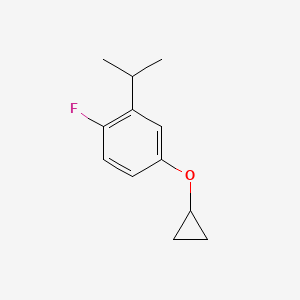

![1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14837965.png)
